N-Phenyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C8H9N5 and a molecular weight of 175.196 g/mol. It is classified under the triazole family, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The compound features a triazole ring substituted with a phenyl group and two amino groups at positions 3 and 5, contributing to its unique chemical characteristics and biological functions .
The synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of phenylhydrazine with formamide, followed by cyclization with hydrazine hydrate. This reaction is generally performed under reflux conditions to facilitate the formation of the triazole ring. The product is then purified through recrystallization to achieve a high degree of purity .
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and automated systems. Careful control of reaction conditions—such as temperature, pressure, and reagent concentrations—is crucial to minimize impurities and maximize yield. The typical yield from laboratory syntheses can reach up to 97% under optimized conditions .
The molecular structure of N-Phenyl-1H-1,2,4-triazole-3,5-diamine consists of a triazole ring with two amino groups at the 3 and 5 positions and a phenyl group at the 1 position. The compound exhibits a planar structure due to the conjugation in the triazole ring system.
Key structural data include:
N-Phenyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Base (triethylamine) |
N-Phenyl-1H-1,2,4-triazole-3,5-diamine acts primarily as an inhibitor of DNA synthesis. It interacts with various enzymes and receptors in biological systems through hydrogen bonding facilitated by its functional groups.
The compound's pharmacokinetics indicate good water solubility (estimated at approximately mg/L at 25 degrees Celsius), suggesting favorable bioavailability for therapeutic applications.
N-Phenyl-1H-1,2,4-triazole-3,5-diamine typically appears as a white crystalline solid. Its melting point ranges from approximately 140 to 141 degrees Celsius.
The compound exhibits stability under various conditions but may undergo oxidation and reduction reactions depending on the reagents used. Its solubility in water indicates potential for various applications in biological systems .
N-Phenyl-1H-1,2,4-triazole-3,5-diamine finds applications in several scientific fields:
The 1,2,4-triazole nucleus emerged as a pharmacologically significant heterocycle following systematic exploration of nitrogen-containing compounds in the late 19th and early 20th centuries. While the parent triazole was first described in 1885, medicinal interest intensified after the 1940s discovery that azole derivatives exhibited potent antifungal activity. This led to clinical development of triazole-based antifungals like fluconazole and itraconazole, which revolutionized treatment of systemic fungal infections by inhibiting ergosterol biosynthesis via cytochrome P450 (CYP51) inhibition [4]. The structural simplicity and synthetic versatility of 1,2,4-triazoles enabled rapid diversification, with N-Phenyl-1H-1,2,4-triazole-3,5-diamine representing a strategically substituted variant featuring dual amine functionalities. Its emergence coincided with advances in virtual screening and structure-based drug design, allowing precise exploitation of its hydrogen-bonding capability for targeted therapeutic applications [2] [4].
Table 1: Key Historical Milestones in 1,2,4-Triazole Chemistry
Year | Development | Significance |
---|---|---|
1885 | Concept of triazole formalized | Establishment of core heterocyclic system |
1944 | Discovery of azole antifungal activity | Foundation for clinical triazole antifungals |
Early 2000s | Virtual screening of triazole libraries | Identification of novel bioactive scaffolds |
2014 | LSD1 inhibition by 3,5-diaminotriazoles | Validation for epigenetic targeting |
This compound belongs to the 1,2,4-triazole-3,5-diamine class, characterized by a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with amine groups (-NH₂) at carbons 3 and 5. The systematic IUPAC name N-Phenyl-1H-1,2,4-triazole-3,5-diamine (CAS Registry Number: 14575-59-8) precisely defines its structure: a phenyl group attached to the ring nitrogen (N1) of the triazole core. Its molecular formula is C₈H₉N₅ (molecular weight: 175.19 g/mol), featuring significant hydrogen-bonding capacity via the two amine groups and the triazole ring nitrogen atoms [1] [5]. The compound exhibits tautomerism, existing in equilibrium between the 1H- and 4H-tautomeric forms, though the 1H-form predominates under physiological conditions due to greater thermodynamic stability. This tautomeric behavior influences electronic distribution and binding interactions with biological targets [4]. Alternative names include:
Table 2: Nomenclature and Identifiers of N-Phenyl-1H-1,2,4-triazole-3,5-diamine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine |
CAS Registry Number | 14575-59-8 |
Molecular Formula | C₈H₉N₅ |
SMILES Notation | N=1C(=NN(C1N)C=2C=CC=CC2)N |
Common Synonyms | 1-Phenylguanazole; 3-Amino-1-phenyl-5-imino-4,5-dihydro-1,2,4-triazole |
N-Phenyl-1H-1,2,4-triazole-3,5-diamine holds strategic importance in drug discovery due to its multifunctional pharmacophore capable of diverse molecular interactions. The triazole ring acts as a bioisostere for amide or carboxylic acid groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity. Its dual amine groups serve as hydrogen bond donors/acceptors, enabling strong interactions with enzyme active sites, while the phenyl group provides hydrophobic anchoring [2] [3]. Crucially, this scaffold demonstrates balanced lipophilicity (cLogP ~3.5-4.5), facilitating membrane permeation without excessive hydrophobicity—a critical factor for intracellular targeting [2].
Medicinal applications prominently include epigenetic modulation through potent inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent enzyme overexpressed in cancers. Derivatives like N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine (Compound 6) exhibit remarkable LSD1 inhibition (IC₅₀ = 1.19 μM) through reversible, competitive binding within the enzyme's substrate pocket. Unlike irreversible TCP-based inhibitors, this triazole derivative shows >100-fold selectivity for LSD1 over monoamine oxidases (MAO-A/B IC₅₀ >100 μM), minimizing off-target effects [2]. The scaffold also enables multi-targeting strategies; Schiff base derivatives demonstrate inhibitory activity against carbonic anhydrases (CA I/II) and cholinesterases (AChE/BChE), suggesting potential for Alzheimer's disease therapeutics [3].
Table 3: Key Biological Activities of N-Phenyl-1H-1,2,4-triazole-3,5-diamine Derivatives
Biological Target | Activity | Mechanistic Insight |
---|---|---|
LSD1/KDM1A | IC₅₀ = 1.19 μM (Compound 6) | Reversible competitive inhibition; Increases H3K4me2 marks |
MAO-A/MAO-B | IC₅₀ >100 μM | High selectivity vs. amine oxidases |
Carbonic Anhydrase I/II | Variable inhibition (Schiff base derivatives) | Zinc coordination possible |
Acetylcholinesterase | Moderate inhibition (Schiff base derivatives) | Dual-binding site interactions |
Synthetic versatility underpins its utility: the 3,5-diamino groups readily undergo Schiff base formation with aldehydes/ketones, enabling rapid generation of structurally diverse libraries. Molecular hybridization strategies exploit the phenyl group for further functionalization, creating pharmacophores capable of simultaneous interaction with multiple enzymatic pockets [3]. Computational studies confirm optimal positioning within target binding sites; for LSD1, the triazole core forms hydrogen bonds with key residues (Arg316, Thr335), while the phenyl ring engages in π-stacking with Phe382 [2]. This precise molecular recognition, combined with favorable physicochemical properties, establishes N-Phenyl-1H-1,2,4-triazole-3,5-diamine as a privileged scaffold for developing targeted therapies against cancer, neurological disorders, and other epigenetically-driven diseases where reversible modulation—not cell death—is the therapeutic goal [2] [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2